molecular formula C13H18N2O2 B137557 1-Cyclohexyl-3-(4-hydroxyphenyl)urea CAS No. 38652-23-2

1-Cyclohexyl-3-(4-hydroxyphenyl)urea

Cat. No.: B137557
CAS No.: 38652-23-2
M. Wt: 234.29 g/mol
InChI Key: RQLAWYIMRBTCHU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea typically involves the reaction of cyclohexyl isocyanate with 4-hydroxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process. The key steps involve the careful handling of reactants and the purification of the final product to achieve the desired purity and yield .

Chemical Reactions Analysis

1-Cyclohexyl-3-(4-hydroxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinone derivatives, while reduction yields amine derivatives .

Scientific Research Applications

1-Cyclohexyl-3-(4-hydroxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea is primarily related to its role as an intermediate in drug synthesis. In the case of talinolol, the compound contributes to the formation of the active beta-blocker, which exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in heart rate and blood pressure, providing therapeutic benefits for patients with hypertension .

Comparison with Similar Compounds

1-Cyclohexyl-3-(4-hydroxyphenyl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(4-methoxyphenyl)urea: This compound has a methoxy group instead of a hydroxyl group on the phenyl ring, which can lead to different chemical reactivity and biological activity.

    1-Cyclohexyl-3-(4-chlorophenyl)urea: The presence of a chlorine atom on the phenyl ring can significantly alter the compound’s properties, including its solubility and reactivity.

    1-Cyclohexyl-3-(4-nitrophenyl)urea:

The uniqueness of this compound lies in its hydroxyl group, which provides specific reactivity and makes it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

1-cyclohexyl-3-(4-hydroxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLAWYIMRBTCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398784
Record name 1-cyclohexyl-3-(4-hydroxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38652-23-2
Record name 1-cyclohexyl-3-(4-hydroxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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